Calcium nitrate trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

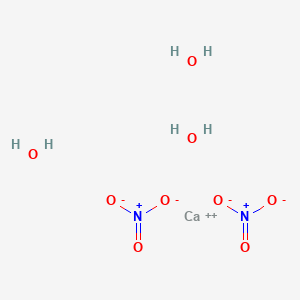

Calcium nitrate trihydrate is a colorless salt that is highly soluble in water . It is also known as Norgessalpeter . It is usually found as a tetrahydrate compound Ca(NO3)2.4H2O . It is used in various applications such as fertilizers, explosives, and pyrotechnics .

Synthesis Analysis

Calcium nitrate is produced by treating limestone with nitric acid, followed by neutralization with ammonia . It can also be synthesized by stirring cupric nitrate trihydrate with the corresponding ligands in methanol for approximately 3 hours .Molecular Structure Analysis

The chemical formula of Calcium nitrate trihydrate is Ca(NO3)2•3H2O . The anhydrous compound, which is rarely encountered, absorbs moisture from the air to give the tetrahydrate .Chemical Reactions Analysis

Calcium nitrate is formed when calcium carbonate, usually known as limestone, is treated with nitric acid . It is also formed when an ammonium nitrate solution is mixed with a calcium hydroxide solution .Physical And Chemical Properties Analysis

Calcium nitrate trihydrate is a white to pale yellow solid . It has a density of 1.90 g/cm³ . It is hygroscopic, meaning it absorbs moisture from the air . It decomposes to make nitrogen dioxide and calcium oxide when heated .Applications De Recherche Scientifique

Cement and Concrete Applications : Calcium nitrate is used as a setting accelerator in cement pastes. It has been found to accelerate the setting process and improve the long-term development of mechanical resistances in cement (Aggoun et al., 2008). Furthermore, calcium nitrate can also influence the hydration of C3S (tricalcium silicate) in cement, enhancing the early age strength and polymerization of silicate chains within calcium silicate hydrate (Li et al., 2020).

Agricultural Use : Calcium nitrate is important in agriculture, particularly in the production of fertilizers. It has been studied for its effects on the growth and yield of pepper plants under salt stress conditions. The combination of calcium nitrate and humic acid was found to significantly improve plant growth parameters and fruit quality under stress conditions (Akladious & Mohamed, 2018).

Environmental Remediation : Calcium nitrate is used in environmental remediation, particularly in the treatment of sediments in water bodies. It has been shown to be effective in reducing phosphorus release from sediments and improving the bio-treatment properties of sediment (Huang et al., 2010). Additionally, it is utilized for the improvement of eutrophic marine sediments by enhancing denitrifying activities and controlling the elution of phosphorous compounds (Shimizu & Nakano, 2009).

Deicing Applications : Calcium nitrate has been studied as a deicing agent, particularly for use on cement concrete and asphalt concrete runway pavements. Its phase equilibrium at low temperatures and low corrosion activity make it suitable for this purpose (Danilov et al., 2019).

Biomedical Applications : Research has been conducted on the formation of low-dimensional calcium sulfate dihydrate crystals from calcium nitrate in isopropyl alcohol medium, with potential applications in bone graft substitution and drug delivery (Sandhya et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Calcium nitrate trihydrate has potential applications in various fields. For instance, it can be used as a heat storage material . The thermophysical parameters of the double salt allow us to regard it as a promising heat storage material . It is also attractive as precursors of bioceramics and biocements .

Propriétés

IUPAC Name |

calcium;dinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOJVQYLMGADDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724633 |

Source

|

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15842-29-2 |

Source

|

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-BROMOBUTYRIC ACID, [1-14C]](/img/no-structure.png)

![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)

![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)

![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)